(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-[3-(trifluoromethyl)pheny l](2-furyl)}prop-2-enamide
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Overview
Description
The compound (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide typically involves multiple steps, including the formation of the amide bond and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as phenyl isocyanate , 2-methoxyethylamine , and 3-(trifluoromethyl)benzaldehyde . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or under basic conditions.
Major Products
The major products formed from these reactions include furanones , amines , and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: can be compared with similar compounds such as:
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various derivatives.
2-Chlorobenzoic acid: Utilized in the production of dyes, drugs, and food additives.
2-Aminoethyl methacrylate hydrochloride: Employed in polymer chemistry and material science.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide in terms of its trifluoromethyl and furan functionalities.
Properties
Molecular Formula |
C24H21F3N2O4 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-32-13-12-28-23(31)20(29-22(30)16-6-3-2-4-7-16)15-19-10-11-21(33-19)17-8-5-9-18(14-17)24(25,26)27/h2-11,14-15H,12-13H2,1H3,(H,28,31)(H,29,30)/b20-15- |
InChI Key |
PLYJVIJZQWQPTQ-HKWRFOASSA-N |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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